N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and an indole-2-carboxamide moiety, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a pyrimidin-2-yloxy group through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the cyclohexyl intermediate with the indole-2-carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas, NaBH4 in methanol or ethanol.
Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as binding to proteins or nucleic acids.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pyrimidin-2-yloxy group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the indole ring.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxylate: An ester derivative of the original compound.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-sulfonamide: A sulfonamide derivative with potential different biological activity.
Uniqueness
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(17-12-13-4-1-2-5-16(13)23-17)22-14-6-8-15(9-7-14)25-19-20-10-3-11-21-19/h1-5,10-12,14-15,23H,6-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMCIWVJBIJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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